2-Amino-5-(methyl-d3)-thiazole
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Overview
Description
2-Amino-5-(methyl-d3)-thiazole is a deuterated derivative of 2-amino-5-methylthiazole. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The deuterium labeling at the methyl group makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methyl-d3)-thiazole typically involves the introduction of deuterium into the methyl group of 2-amino-5-methylthiazole. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the thiazole ring itself.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the availability of deuterated reagents and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(methyl-d3)-thiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce a wide range of substituted thiazoles.
Scientific Research Applications
2-Amino-5-(methyl-d3)-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The deuterium labeling makes it useful in metabolic studies and tracer experiments.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(methyl-d3)-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The deuterium labeling can affect the compound’s metabolic stability and distribution, making it a valuable tool in pharmacokinetic studies.
Comparison with Similar Compounds
2-Amino-5-methylthiazole: The non-deuterated analog, commonly used in similar applications but without the benefits of isotopic labeling.
2-Amino-4-methylthiazole: A structural isomer with different chemical properties and reactivity.
2-Amino-5-ethylthiazole: A compound with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
Uniqueness: The presence of deuterium in 2-Amino-5-(methyl-d3)-thiazole provides unique advantages in research applications, particularly in studies involving isotopic labeling. This makes it distinct from its non-deuterated and structurally different analogs.
Biological Activity
2-Amino-5-(methyl-d3)-thiazole is a heterocyclic organic compound with significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C4H6N2S
- Molecular Weight : 114.17 g/mol
- Structural Features : Contains a thiazole ring with an amino group at position 2 and a deuterated methyl group at position 5.
1. Anticancer Properties
Research indicates that this compound acts as a major alkaline metabolite of non-steroidal anti-inflammatory drugs (NSAIDs) like tenoxicam and meloxicam, which are known for their anticancer properties. The compound has been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death, which is crucial in cancer therapy .
Table 1: Anticancer Activity of Thiazole Compounds
Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 1.5 | DNA damage via topoisomerase II inhibition |
2-Amino-4-methylthiazole | Various | 0.6 | Antiproliferative activity |
4-Substituted Methoxybenzoyl-Aryl-Thiazole | Melanoma | 0.4 - 2.2 | Inhibition of tubulin polymerization |
2. Antioxidant Activity
Derivatives of this compound exhibit significant antioxidant properties. Studies have demonstrated that these compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Interaction : Compounds containing thiazole rings have been shown to bind to DNA, leading to structural alterations that can trigger apoptosis in cancer cells .
- Topoisomerase II Inhibition : This interaction is particularly significant as it can lead to the disruption of DNA replication and transcription processes, making it a target for anticancer drug development .
Case Studies
Several studies have explored the efficacy of thiazole derivatives in various therapeutic contexts:
-
Study on Breast Cancer :
A study evaluated the activity of novel thiazole analogues against MCF-7 breast cancer cells, revealing that many compounds exhibited considerable antiproliferative effects compared to standard treatments . -
Mechanistic Insights :
Research highlighted that certain thiazole derivatives induce cell cycle arrest at the G1 phase and promote mitochondrial depolarization, contributing to their anticancer effects . -
Antimicrobial Activity :
Other studies have reported antimicrobial properties associated with thiazole compounds, indicating their potential use in treating infections alongside their anticancer activities .
Properties
CAS No. |
1185307-07-6 |
---|---|
Molecular Formula |
C4H6N2S |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
5-(trideuteriomethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)/i1D3 |
InChI Key |
GUABFMPMKJGSBQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(S1)N |
Canonical SMILES |
CC1=CN=C(S1)N |
Origin of Product |
United States |
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